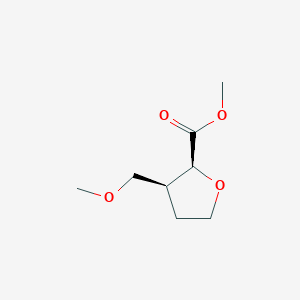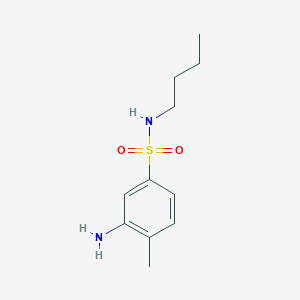![molecular formula C17H16N6OS B2524910 N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide CAS No. 872995-39-6](/img/structure/B2524910.png)
N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide is a derivative of triazolo[4,3-b]pyridazinone, a heterocyclic compound that has been the subject of various synthetic studies due to its potential biological activities. The core structure of triazolo[4,3-b]pyridazinone is known to be a versatile scaffold for the development of pharmacologically active compounds, as evidenced by research into their antioxidant abilities and cytotoxic properties against cancer cells .
Synthesis Analysis
The synthesis of related triazolo[4,3-b]pyridazinone derivatives typically involves multi-step reactions, including alkylation and 1,3-dipolar cycloaddition processes. For instance, N-substituted pyridazinones and triazolo[4,3-b]pyridazinones have been synthesized through the alkylation of pyridazin-3-one with nitrile imines, followed by 1,3-dipolar cycloaddition . The regioselectivity of these reactions is crucial and is often confirmed by NMR spectroscopy and X-ray diffraction .
Molecular Structure Analysis
The molecular structure of triazolo[4,3-b]pyridazinone derivatives is characterized by the presence of a triazolo ring fused to a pyridazinone moiety. The regioselectivity and peri-selectivity of the cycloaddition reactions that form these compounds are important for determining the final structure, which can be elucidated using NMR spectroscopy and sometimes crystallographic studies .
Chemical Reactions Analysis
The chemical reactivity of triazolo[4,3-b]pyridazinone derivatives is influenced by the functional groups attached to the core structure. For example, the presence of a cyanomethylthio group could potentially participate in further chemical transformations, such as nucleophilic substitution reactions or addition reactions, due to the presence of a good leaving group (cyanide) and an electrophilic sulfur atom .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of N-(2-(6-((cyanomethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide are not detailed in the provided papers, related compounds have been shown to possess significant biological activities. For example, some derivatives exhibit antioxidant abilities, with certain compounds outperforming known antioxidants like ascorbic acid in DPPH and FRAP assays . Additionally, other derivatives have been evaluated for their cytotoxic antitumor properties, indicating potential applications in cancer therapy .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Heterocyclic Compounds
A range of heterocyclic compounds incorporating elements like 1,2,4-triazole and thiadiazole rings have been synthesized and characterized, indicating the potential for diverse structural and functional applications in the field of medicinal and organic chemistry. Compounds like 6-Pyridin-3-ylbis[1,2,4]‐triazolo[3,4-b:4′,3′-d][1,3,4]thiadiazole-3(2H)-thione have been synthesized showcasing the versatility of these heterocyclic frameworks (El‐Sayed et al., 2008).
Novel Synthesis Techniques
Advanced techniques have been employed for the synthesis of compounds with potential pharmaceutical relevance. For instance, a novel compound was synthesized using a method involving dry dichloromethane (DCM) and confirmed by XRD technique, providing a structured approach for creating compounds with significant pharmaceutical potential (Hamdi Hamid Sallam et al., 2021).
Antioxidant Properties
Certain synthesized derivatives have demonstrated significant antioxidant ability, comparable or superior to known antioxidants like ascorbic acid and BHT, indicating their potential use in therapeutic applications or as supplements to protect against oxidative stress (Shakir et al., 2017).
Biological and Antimicrobial Activities
Antimicrobial and Antifungal Activities
Various synthesized heterocyclic compounds have shown antimicrobial and antifungal activities. For instance, compounds like 6-hetaryl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles have demonstrated preliminary fungicidal activity, indicating their potential in addressing agricultural or medicinal microbial challenges (El-Telbani et al., 2007). Furthermore, certain novel pyridazine derivatives have been evaluated for their antibacterial activity, emphasizing the pharmaceutical applications of these compounds (Rahimizadeh et al., 2012).
Antitubercular Activity
Structural analogs of certain heterocyclic compounds have been synthesized and evaluated for their tuberculostatic activity, indicating their potential role in the development of new treatments for tuberculosis (Titova et al., 2019).
Inhibitory Activity against Specific Enzymes
New derivatives have been synthesized and evaluated as potential inhibitors of enzymes like 15-lipoxygenase, showcasing the specificity and potential therapeutic applications of these compounds in modulating enzyme activities relevant to various diseases (Asghari et al., 2016).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Triazole compounds, which are part of the structure of this compound, are known to bind with a variety of enzymes and receptors in the biological system . They show versatile biological activities and are present as a central structural component in a number of drug classes .
Mode of Action
Triazole compounds are known for their ability to bind with various enzymes and receptors, leading to a range of biological activities . This suggests that the compound might interact with its targets, leading to changes in their function.
Biochemical Pathways
Given the broad biological activities of triazole compounds , it can be inferred that multiple pathways might be affected. These could potentially include pathways related to the functions of the enzymes and receptors that the compound binds to.
Pharmacokinetics
The review on triazoles suggests that in silico pharmacokinetic and molecular modeling studies have been conducted on similar compounds .
Result of Action
Given the diverse biological activities of triazole compounds , it can be inferred that the compound might have a range of effects at the molecular and cellular level.
Action Environment
The thermostability of similar compounds has been studied, suggesting that temperature could be an environmental factor influencing the action of this compound .
Eigenschaften
IUPAC Name |
N-[2-[6-(cyanomethylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N6OS/c1-12-2-4-13(5-3-12)17(24)19-10-8-15-21-20-14-6-7-16(22-23(14)15)25-11-9-18/h2-7H,8,10-11H2,1H3,(H,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVFITPFCYUSHG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCCC2=NN=C3N2N=C(C=C3)SCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyclopropyl-[4-fluoro-3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2524827.png)
![2-(3-methyl-2-methylimino-4-oxo-1,3-thiazolidin-5-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2524830.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylthio)phenyl)acetamide](/img/structure/B2524837.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2524838.png)
![3-(4-Fluorobenzoyl)-1-[(4-fluorophenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2524840.png)


![N-[(6-Pyridin-2-ylpyridin-2-yl)methyl]but-2-ynamide](/img/structure/B2524843.png)
![(1R,5S)-8-((3-methylbenzyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2524845.png)
![2-[4-(4-chlorophenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-fluorophenyl)acetamide](/img/structure/B2524846.png)


![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(3-methoxyphenyl)urea](/img/structure/B2524850.png)